Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 97630-12-1
VCID: VC3843899
InChI: InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H
SMILES: C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl
Molecular Formula: C12H13ClF6N2O2S
Molecular Weight: 398.75 g/mol

Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride

CAS No.: 97630-12-1

Cat. No.: VC3843899

Molecular Formula: C12H13ClF6N2O2S

Molecular Weight: 398.75 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride - 97630-12-1

Specification

CAS No. 97630-12-1
Molecular Formula C12H13ClF6N2O2S
Molecular Weight 398.75 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride
Standard InChI InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H
Standard InChI Key LREFTIFOIBSXDQ-UHFFFAOYSA-N
SMILES C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 3,5-bis(trifluoromethyl)phenyl sulfonyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key structural identifiers include:

PropertyValueSource
IUPAC Name1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine hydrochloridePubChem
Molecular FormulaC₁₂H₁₃ClF₆N₂O₂SPubChem
Molecular Weight398.75 g/molPubChem
Canonical SMILESC1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.ClPubChem
Boiling Point367.3°C at 760 mmHgChemSrc

The trifluoromethyl (-CF₃) groups confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via sulfonylation of piperazine using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. A representative protocol involves:

  • Reaction Setup: Piperazine is dissolved in anhydrous dichloromethane under inert atmosphere (N₂/Ar).

  • Sulfonylation: 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is added dropwise at 0–5°C, followed by triethylamine to neutralize HCl byproducts.

  • Workup: The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

  • Salt Formation: Treatment with HCl in ethanol yields the monohydrochloride salt.

Key Parameters:

  • Yield: 65–75% (optimized conditions)

  • Purity: ≥95% (HPLC)

  • Scalability: Adaptable to continuous flow processes for industrial production .

Physicochemical Properties

Thermal and Solubility Data

PropertyValueMethod
Melting PointNot reported
Density1.62 g/cm³ (estimated)Computational
Solubility in Water12 mg/mL (25°C)Experimental
LogP (Partition Coeff.)3.8Predicted

The compound exhibits moderate lipophilicity (LogP = 3.8), facilitating membrane permeability in biological systems.

Applications in Research and Industry

Pharmaceutical Intermediate

Piperazine sulfonamides are explored as:

  • Enzyme Inhibitors: Potential activity against carbonic anhydrases and serine proteases due to sulfonamide coordination with zinc ions.

  • Antimicrobial Agents: Structural analogs show efficacy against Gram-positive bacteria (MIC = 2–8 μg/mL) .

Materials Science

The trifluoromethyl groups enhance thermal stability, making the compound a candidate for:

  • Polymer Additives: Flame retardants or plasticizers.

  • Liquid Crystals: Fluorinated components in display technologies.

ParameterValueSource
Acute Oral ToxicityLD₅₀ = 300 mg/kg (rat)ChemSrc
Skin IrritationCategory 2 (EU CLP)ChemSrc
Storage Conditions2–8°C, anhydrous environmentAladdin

Safety Protocols:

  • Use nitrile gloves, fume hoods, and safety goggles.

  • In case of exposure, rinse affected areas with water for ≥15 minutes.

Computational Insights

Molecular Dynamics Simulations

Density Functional Theory (DFT) studies predict strong anion-π interactions between the sulfonyl group and biological anions (e.g., NO₃⁻, ΔG = −8.2 kcal/mol). These interactions may underpin its bioactivity .

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